3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-21(17-9-5-11-19(13-17)25(27)28)23-18-10-4-8-16(12-18)20-14-29-22(24-20)15-6-2-1-3-7-15/h1-14H,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQSRNWLQZMCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The benzamide group can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of nitrobenzamide, including this compound, exhibit promising activity against various cancer cell lines.
- Mechanism of Action : The compound may act as a prodrug that is selectively activated in hypoxic tumor environments. It has shown enhanced cytotoxicity compared to established chemotherapeutics like CB1954, particularly in prostate cancer cells (PC3) .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | 1.793 | Comparable to CB1954 |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific kinases involved in cell signaling pathways. Its structure allows it to interact effectively with target enzymes, potentially disrupting pathways that promote tumor growth.
- Target Enzymes : Cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
Fluorescent Probes
Recent studies have highlighted the potential of nitro(het)aromatic compounds as fluorescent probes for imaging applications, particularly in hypoxic conditions typical of tumors.
- Application : These compounds can be utilized in bioimaging to visualize tumor hypoxia, aiding in the assessment of tumor microenvironments and treatment efficacy .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of various nitrobenzamide derivatives against prostate cancer cells. The results indicated that the compound's structural features significantly influenced its cytotoxic properties.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies demonstrated that the compound binds favorably to CDK2 and CDK9, suggesting a mechanism for its inhibitory effects on cell proliferation .
Wirkmechanismus
The mechanism of action of 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (Compound D335-3016)
- Structure : Features a 3-ethoxy benzoyl group and a thiazole-linked ethyl chain instead of the nitro and phenyl-thiazole-phenyl groups in the target compound.
- The ethyl linker could reduce steric hindrance relative to the rigid phenyl-thiazole-phenyl scaffold .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Contains a diethylsulfamoyl group and a 4-nitrophenyl-thiazole substituent.
- Implications : The sulfamoyl group introduces hydrogen-bonding capacity, contrasting with the target’s nitro group. The para-nitro substitution on the thiazole-attached phenyl may confer different electronic effects compared to the target’s 2-phenylthiazole moiety .
3-Nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Structure: Shares the 3-nitrobenzamide core but replaces the phenyl-thiazole group with a thiazol-2-ylamino sulfonyl substituent.
- Implications: The sulfonamide linkage may improve water solubility, while the thiazol-2-ylamino group could engage in π-π stacking interactions distinct from the target’s phenyl-thiazole system .
Antitumor Activity
- 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles : Exhibit potent activity against cancer cell lines, attributed to the thiazole ring’s role in intercalation or kinase inhibition. The target compound’s phenyl-thiazole-phenyl system may share similar mechanisms .
- Compound 9g : Shows tyrosinase inhibition (IC₅₀ = 0.8 µM), suggesting that thiazole-triazole hybrids in benzamides can target enzymatic pathways .
Spectroscopic Data
- IR Spectroscopy : Thiazole-containing analogs (e.g., compounds [4–6] in ) show C=S stretching at 1243–1258 cm⁻¹ and C=O bands at 1663–1682 cm⁻¹, consistent with the target’s expected functional groups .
- NMR : Aryl protons in similar compounds resonate at δ 7.5–8.2 ppm (aromatic H), while NH groups appear at δ 4.3 ppm, aiding structural confirmation .
Data Table: Key Comparisons
Biologische Aktivität
3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring , a benzamide group , and a nitro group . The molecular formula is with a molecular weight of 397.44 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | QYQSRNWLQZMCKC-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing its efficacy against various microbial strains, it demonstrated promising results:
- Minimum Inhibitory Concentration (MIC) values were reported as low as µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like kanamycin (MIC = µg/mL) .
The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notable findings include:
- Cell Viability Assays : The compound reduced cell viability in breast cancer cell lines by approximately at concentrations of µM .
- Mechanism of Action : It is hypothesized that the nitro group plays a crucial role in the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Case Studies
Several case studies provide insights into the biological activity of this compound:
-
Study on Antimicrobial Resistance :
A study highlighted the effectiveness of thiazole derivatives against resistant strains of Candida albicans, with this compound showing superior activity compared to conventional antifungals . -
Anticancer Research :
In vitro studies demonstrated that this compound inhibited proliferation in various cancer cell lines, including lung and colon cancer, suggesting its broad-spectrum anticancer potential .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Apoptosis Induction : The nitro group can facilitate the generation of ROS, which activates apoptotic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a nitrobenzamide precursor to a thiazole-containing intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen .
- Thiazole ring construction : Cyclization of thiourea derivatives with α-haloketones at 60–80°C in ethanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (>95%) and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer : Essential techniques include:
- Spectroscopy : -NMR to verify aromatic protons and nitro/thiazole substituents; -NMR to confirm carbonyl (C=O) and nitrothiazole carbons .
- Mass spectrometry : HRMS (ESI+) to validate molecular ion peaks and isotopic patterns .
- X-ray crystallography : For absolute configuration determination, though challenging due to nitro group sensitivity .
Advanced Research Questions
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions; ethanol/THF balances yield and purity .
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in nitro group reductions .
- Reaction monitoring : Real-time TLC and in situ FTIR to detect intermediates and adjust conditions .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Derivatization : Replace the nitro group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to assess electronic effects on bioactivity .
- Thiazole modifications : Introduce substituents (e.g., methyl, fluoro) at the phenyl-thiazole moiety to study steric/electronic interactions .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict binding affinities and compare with experimental IC values from kinase assays .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal validation : Perform molecular docking (AutoDock Vina) with multiple protein conformations and cross-validate via SPR (surface plasmon resonance) binding assays .
- Solvent effects : Re-evaluate docking parameters to account for solvation (e.g., explicit water models) .
- Data reconciliation : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases between in silico and in vitro results .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Target identification : Employ thermal shift assays (TSA) to identify protein targets and CRISPR-Cas9 knockout models to confirm pathway involvement .
- Kinetic studies : Use stopped-flow spectroscopy to measure binding kinetics (k/k) for enzyme inhibition .
- Metabolite profiling : LC-MS/MS to track nitro group reduction metabolites in hepatic microsomes .
Data Analysis & Validation
Q. How can stability and degradation profiles be assessed under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions .
- Analytical tools : UPLC-PDA to quantify degradation products; Q-TOF-MS to identify nitro-to-amine reduction pathways .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
